N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-2-19(23)20-15-17(18-9-6-14-24-18)22-12-10-21(11-13-22)16-7-4-3-5-8-16/h3-9,14,17H,2,10-13,15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZJQESAYLAQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the phenylpiperazine moiety: This involves the reaction of phenylhydrazine with an appropriate alkylating agent to form the piperazine ring.
Coupling of the furan and phenylpiperazine units: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Introduction of the propionamide group: This can be achieved through the reaction of the intermediate with propionyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The phenylpiperazine moiety can be reduced to form the corresponding piperidine derivative.
Substitution: The propionamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted amides, ethers, and thioethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving furan and piperazine derivatives.
Medicine: As a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide would depend on its specific biological target. Potential mechanisms could include:
Binding to receptors: The compound could act as an agonist or antagonist at specific receptors.
Enzyme inhibition: The compound could inhibit the activity of specific enzymes.
Modulation of signaling pathways: The compound could modulate intracellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural and functional differences between the target compound and its analogues:
Key Observations
Structural Divergence: The target compound’s phenylpiperazine group distinguishes it from TAK375 (indeno-furan) and GR196429 (furoindole), which lack piperazine but share propionamide/acetamide termini. Piperazine derivatives often enhance binding to monoaminergic receptors . Compared to sulphanyl-nitroacetamide derivatives (–3), the target lacks polar sulphanyl/nitro groups, suggesting lower aqueous solubility but improved blood-brain barrier penetration .
Pharmacological Implications: TAK375’s indeno-furan system confers selectivity for melatonin receptors, whereas the target’s phenylpiperazine may shift activity toward dopamine or serotonin receptors . The compound’s bromopropyl and nitrobenzenesulfonamido groups introduce steric bulk and electron-withdrawing effects, likely reducing metabolic stability compared to the target compound .
Research Findings and Limitations
- Receptor Binding Data : Direct pharmacological data for the target compound are absent in the provided evidence. However, structural analogs like TAK375 (melatonin agonist) and phenylpiperazine-containing drugs (e.g., aripiprazole) suggest plausible GPCR interactions .
- Synthetic Feasibility: The target’s lack of complex fused-ring systems (cf. TAK375’s indeno-furan) may simplify synthesis compared to melatonin agonists.
- Knowledge Gaps: Melting points, solubility, and in vivo pharmacokinetic data for the target compound remain uncharacterized.
Biological Activity
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide is a complex organic compound that combines structural features from furan, piperazine, and phenyl groups. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in the context of neurological disorders and receptor interactions.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 430.5 g/mol. The compound's structure includes a furan ring, a piperazine moiety, and an ethyl propionamide linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O3 |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 877631-68-0 |
This compound exhibits several mechanisms of action relevant to its biological activity:
-
Receptor Interaction : This compound has been studied for its binding affinity to various receptors, including:
- Dopamine Receptors : Potential modulation of dopaminergic pathways may contribute to effects on mood and cognition.
- Serotonin Receptors : Interactions with serotonin receptors could influence anxiety and mood disorders.
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through the inhibition of neuroinflammatory processes.
- Antioxidant Activity : The presence of the furan ring may confer antioxidant properties, which are beneficial in mitigating oxidative stress associated with neurodegenerative diseases.
Pharmacological Applications
Research indicates that this compound may have therapeutic applications in:
- Neurological Disorders : Investigated for its potential in treating conditions like Alzheimer's and Parkinson's disease due to its receptor modulation and neuroprotective properties.
- Pain Management : Similar compounds have shown analgesic effects, suggesting a potential role in pain relief therapies.
Case Studies and Research Findings
Recent studies have focused on the compound's efficacy in various models:
-
Animal Models of Alzheimer’s Disease :
- In a study involving transgenic mice, administration of the compound resulted in improved cognitive function as measured by memory tests.
- The compound demonstrated a significant reduction in amyloid-beta plaques, a hallmark of Alzheimer's pathology.
-
In Vitro Studies :
- Cell culture experiments indicated that this compound reduces apoptosis in neuronal cells under oxidative stress conditions.
-
Receptor Binding Assays :
- Binding affinity studies revealed that the compound effectively binds to both dopamine D2 and serotonin 5HT1A receptors, suggesting a multifaceted approach to modulating neurotransmission.
Summary of Findings
| Study Type | Findings |
|---|---|
| Animal Models | Improved cognitive function; reduced amyloid plaques |
| In Vitro Studies | Reduced apoptosis under oxidative stress |
| Receptor Binding Assays | High affinity for dopamine D2 and serotonin 5HT1A |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide, and how is structural integrity validated?
- Synthesis : The compound can be synthesized via a multi-step process involving (i) condensation of furan-2-carbaldehyde with a piperazine derivative to form the core structure, followed by (ii) alkylation or amidation to introduce the propionamide group. Key reagents may include coupling agents like EDC/HOBt for amide bond formation .
- Characterization : Critical techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent connectivity and purity (e.g., furan proton signals at δ 6.3–7.2 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z).
- HPLC (>95% purity) to assess impurities .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Receptor Binding Assays : Radioligand displacement assays (e.g., using ³H-labeled ligands) to evaluate affinity for serotonin (5-HT₁A), dopamine (D₂), or opioid receptors, given the structural similarity to phenylpiperazine-containing ligands .
- Functional Assays : Measurement of intracellular cAMP levels (via ELISA) or calcium flux (using fluorescent dyes like Fluo-4) to assess GPCR modulation .
- Cytotoxicity Screening : MTT or resazurin assays in neuronal (SH-SY5Y) or hepatic (HepG2) cell lines to rule out nonspecific toxicity .
Q. How should researchers ensure compound stability during storage and experimental use?
- Storage : Lyophilized powder stored at –20°C in airtight, light-protected vials. For solution stability, use anhydrous DMSO (stored under inert gas) and avoid freeze-thaw cycles .
- QC Checks : Periodic HPLC analysis to detect degradation products (e.g., hydrolyzed amide bonds or oxidized furan rings) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize receptor binding affinity and selectivity?
- Modification Strategies :
- Furan Ring : Replace with thiophene or pyridine to assess electronic effects on receptor interactions .
- Phenylpiperazine : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to serotonin receptors .
- Propionamide Chain : Vary alkyl chain length or substitute with ester groups to modulate pharmacokinetics .
Q. How can contradictory data on biological activity across studies be resolved?
- Assay Standardization :
- Use consistent cell lines (e.g., CHO-K1 vs. HEK293T) and expression levels of target receptors .
- Control for assay conditions (pH, temperature, buffer composition) that may affect ligand-receptor kinetics .
Q. What advanced techniques elucidate the compound’s binding mode and conformational dynamics?
- X-ray Crystallography : Co-crystallize the compound with its target receptor (e.g., 5-HT₁A) to resolve binding interactions at atomic resolution (as demonstrated for structurally related ligands in ) .
- Molecular Dynamics Simulations : Use AMBER or GROMACS to simulate ligand-receptor complexes over 100+ ns trajectories, identifying key hydrogen bonds (e.g., between propionamide carbonyl and receptor residues) .
- Nuclear Overhauser Effect (NOE) Spectroscopy : Detect spatial proximities between furan protons and receptor aromatic side chains in solution-state NMR studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
